Ppm-18

Descripción

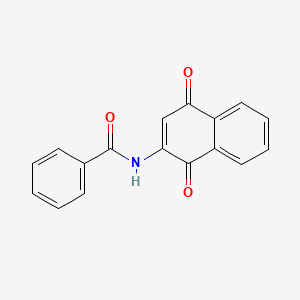

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(1,4-dioxonaphthalen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10H,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVQBWSIGJFXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274449 | |

| Record name | ppm-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65240-86-0 | |

| Record name | MLS002693850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ppm-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ppm-18: A Novel Vitamin K Analog with Potent Anti-Cancer Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ppm-18, also known as NQN-1, is a novel synthetic analog of vitamin K, characterized by the shared naphthoquinone moiety.[1][2] Emerging research has identified this compound as a multi-faceted agent with significant therapeutic potential, particularly in oncology. Initially investigated for its role in suppressing seizures, recent studies have pivoted to its potent anti-cancer properties.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, experimental validation, and future prospects in drug development. The primary focus is on its effects on bladder cancer, where it has been shown to induce apoptosis and autophagy through the modulation of key signaling pathways.[1][3]

Core Mechanism of Action in Cancer

This compound exerts its anti-cancer effects primarily through the induction of oxidative stress and the subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][3] This culminates in the induction of both apoptosis and autophagy in cancer cells, leading to cell death.

Induction of Reactive Oxygen Species (ROS)

A key initiating event in this compound's anti-cancer activity is the significant elevation of intracellular reactive oxygen species (ROS).[1] This pro-oxidant effect disrupts the cellular redox balance, causing oxidative stress. The increase in ROS is a critical upstream event that triggers the downstream signaling cascade.[1]

Modulation of Key Signaling Pathways

The oxidative stress induced by this compound leads to the activation of AMPK, a master regulator of cellular energy homeostasis.[1][3] Concurrently, this compound represses the pro-survival PI3K/AKT and mTORC1 pathways.[1][3] The activation of AMPK and suppression of the mTORC1 pathway are critical for the induction of autophagy.[1]

The signaling cascade can be summarized as follows:

Quantitative In Vitro and In Vivo Data

The anti-cancer effects of this compound have been quantified in both cell culture and animal models. The data consistently demonstrates a dose-dependent inhibition of cancer cell growth and tumor progression.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| T24 | Bladder Cancer | Not explicitly stated, but significant viability reduction at 15 µM | [1] |

| EJ | Bladder Cancer | Not explicitly stated, but significant viability reduction at 15 µM | [1] |

Further studies have confirmed the broad-spectrum anti-cancer activity of this compound in other solid tumors, though specific IC50 values were not detailed in the primary reference.[1]

In Vivo Efficacy: Bladder Cancer Xenograft Model

The anti-tumor activity of this compound was evaluated in a bladder cancer xenograft model using nude mice.

| Parameter | Control Group | This compound (10 mg/kg) | Reference |

| Tumor Size | Significantly larger | Remarkably reduced | [1] |

| Survival Rate | 14.3% | 85.7% | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound's anti-cancer activity.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Bladder cancer T24 and EJ cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound.

-

Incubation: The treated cells are incubated for 24 hours.

-

MTS Reagent: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Absorbance Reading: After a further incubation period, the absorbance is measured using a microplate reader to quantify cell viability.

Cell Proliferation Assay (BrdU Incorporation)

-

Cell Treatment: T24 and EJ cells are treated with the indicated concentrations of this compound for 24 hours.

-

BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells will incorporate BrdU into their DNA.

-

Detection: The incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colorimetric signal. The intensity of the signal is proportional to the number of proliferating cells.

Autophagy and Apoptosis Detection (Western Blotting)

-

Cell Lysis: T24 and EJ cells are treated with this compound for 24 hours, after which the cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key autophagy markers (p62, LC3B) and apoptosis markers (e.g., cleaved caspases, PARP).

-

Detection: Following incubation with a secondary antibody conjugated to an enzyme, a chemiluminescent substrate is added, and the protein bands are visualized.

In Vivo Bladder Cancer Xenograft Study

-

Xenograft Establishment: Bladder cancer cells are subcutaneously injected into nude mice to establish tumors.[1]

-

Treatment Administration: Once tumors are established, mice are administered this compound at a dose of 10 mg/kg.[1]

-

Efficacy Assessment: The effect of this compound is determined by measuring the reduction in tumor size and the extension of survival in the treated group compared to a control group.[1]

Other Reported Biological Activities

Beyond its anti-cancer properties, this compound has been shown to have other significant biological effects:

-

Neuroprotection: this compound can suppress seizures in animal models of epilepsy by enhancing cellular respiration and ATP production.[1][2]

-

HDAC Inhibition: this compound functions as a histone deacetylase (HDAC) inhibitor, with selectivity for HDAC6. This activity contributes to its ability to selectively kill leukemia cells.[1][2]

Conclusion and Future Directions

This compound is a promising novel vitamin K analog with a well-defined mechanism of action against bladder cancer and potential applicability to a broader range of solid tumors.[1][2] Its ability to induce both apoptosis and autophagy through ROS production and AMPK activation presents a unique therapeutic strategy.[1][3] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for potential clinical trials. The dual roles of this compound in oncology and neurology also warrant further investigation into its potential as a versatile therapeutic agent.

References

- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]

- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ppm-18: A Technical Guide

Abstract

Ppm-18, a novel analog of vitamin K, has emerged as a compound of interest in oncological research, particularly for its potent anticancer activities in bladder cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key biological assays that demonstrate its efficacy and elucidates the signaling pathways it modulates. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized through diagrams to support researchers, scientists, and drug development professionals in understanding and potentially advancing this promising therapeutic agent.

Discovery and Rationale

This compound (also known as NQN-1) was identified as a novel analog of vitamin K, sharing the characteristic naphthoquinone moiety.[1][2] Initial research highlighted its role in suppressing seizures by enhancing cellular respiration and ATP production.[1][2] Further investigations revealed its function as a histone deacetylase (HDAC) inhibitor, specifically targeting HDAC6 and inducing selective killing of leukemia cells.[1][2] Recognizing the known anticancer properties of vitamin K and its analogs, which include inducing cell cycle arrest, apoptosis, and autophagy, research was extended to explore the potential of this compound against solid tumors.[3] This led to the discovery of its significant efficacy in suppressing the proliferation of bladder cancer cells both in vitro and in vivo.[3][4]

Chemical Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on established methods for creating similar 2-amino-1,4-naphthoquinone derivatives. The synthesis of this compound, or 2-((3,7-dimethylocta-2,6-dien-1-yl)amino)-3-methylnaphthalene-1,4-dione, would likely involve a nucleophilic substitution reaction between 2-chloro-3-methyl-1,4-naphthoquinone and geranylamine.

Representative Synthesis Protocol:

-

Starting Materials: 2-chloro-3-methylnaphthalene-1,4-dione and geranylamine.

-

Reaction: The reaction is typically carried out in a suitable solvent such as ethanol.

-

Base: A base, like triethylamine (Et3N) or potassium carbonate (K2CO3), is added to the reaction mixture to neutralize the HCl generated during the reaction.[5]

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion.[5]

-

Purification: After cooling, the solid product is filtered, dried, and recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

This method provides a straightforward approach to synthesizing this compound and related analogs for further biological evaluation.

In Vitro Efficacy of this compound in Bladder Cancer

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in human bladder cancer cell lines, primarily T24 and EJ.

Quantitative Data Summary

| Cell Line | Assay | Parameter | Value | Reference |

| T24 | Cell Viability (MTS) | IC50 (24h) | 13.47 ± 1.26 µM | [3] |

| EJ | Cell Viability (MTS) | IC50 (24h) | 15.12 ± 1.33 µM | [3] |

| T24 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (10 µM) | ~25% | [3] |

| T24 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (15 µM) | ~40% | [3] |

| EJ | Apoptosis (Annexin V/PI) | % Apoptotic Cells (10 µM) | ~20% | [3] |

| EJ | Apoptosis (Annexin V/PI) | % Apoptotic Cells (15 µM) | ~35% | [3] |

| T24 | Colony Formation | Inhibition | Dose-dependent | |

| EJ | Colony Formation | Inhibition | Dose-dependent |

Table 1: In Vitro Activity of this compound against Bladder Cancer Cell Lines.

In Vivo Efficacy of this compound

The anticancer effects of this compound have been confirmed in a bladder cancer xenograft mouse model.

Quantitative Data Summary

| Parameter | Control Group | This compound (10 mg/kg) Group | Reference |

| Tumor Volume Reduction | - | Significant reduction | [3] |

| Survival Rate | 14.3% | 85.7% | [3] |

Table 2: In Vivo Efficacy of this compound in Bladder Cancer Xenografts.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by inducing both apoptosis and autophagy in bladder cancer cells. This is achieved through the modulation of the ROS-AMPK-PI3K/AKT/mTORC1 signaling cascade.[3][4] this compound treatment leads to an accumulation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK).[4] Activated AMPK then suppresses the pro-survival PI3K/AKT/mTORC1 pathway, leading to the induction of autophagy and apoptosis.[3][4]

This compound Signaling Pathway in Bladder Cancer Cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Workflow for the MTT Cell Viability Assay.

-

Cell Plating: Seed bladder cancer cells (T24, EJ) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Workflow for the Annexin V/PI Apoptosis Assay.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Colony Formation Assay

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well and express the results as a percentage of the untreated control.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), p-Akt (Ser473), p-mTOR (Ser2448), and their total protein counterparts, as well as a loading control (e.g., GAPDH), overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound is a promising vitamin K analog with demonstrated anticancer activity against bladder cancer. Its mechanism of action, involving the induction of ROS and subsequent modulation of the AMPK and PI3K/AKT/mTORC1 signaling pathways, provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound and similar compounds in oncology. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into a clinical setting.

References

Unveiling the Anticancer Potential of Ppm-18: A Technical Guide

This technical guide provides an in-depth analysis of the anticancer properties of two distinct molecules referred to as Ppm-18 in scientific literature: a novel vitamin K analog and a potent anticancer peptide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current data, experimental methodologies, and mechanisms of action for each compound.

Section 1: this compound (Vitamin K Analog)

This compound, a novel analog of vitamin K, has demonstrated significant anticancer activity, primarily investigated in bladder cancer models. Its mechanism of action centers on the induction of oxidative stress and the subsequent activation of signaling pathways leading to programmed cell death.

Mechanism of Action

This compound exerts its anticancer effects by increasing the production of reactive oxygen species (ROS) within cancer cells. This elevation in ROS leads to oxidative stress, which in turn activates AMP-activated protein kinase (AMPK). The activation of AMPK subsequently suppresses the PI3K/AKT and mTORC1 signaling pathways. This cascade of events culminates in AMPK-dependent autophagy and apoptosis in bladder cancer cells.[1][2][3] The induction of autophagy by this compound has been shown to promote apoptotic cell death.[1][2]

Data Presentation: In Vitro and In Vivo Efficacy

The anticancer effects of the this compound vitamin K analog have been quantified in both cell culture and animal models.

Table 1: In Vitro Efficacy of this compound (Vitamin K Analog) on Bladder Cancer Cells

| Cell Line | Assay | Concentration | Observation | Source |

| T24, EJ | MTS Assay | Dose-dependent | Reduced cell viability | [4] |

| T24, EJ | BrdU Incorporation | Dose-dependent | Inhibited cell proliferation | [4] |

| T24, EJ | Colony Formation | Dose-dependent | Hampered colony formation | [4] |

| T24, EJ | Annexin V-FITC/PI | Dose-dependent | Induced apoptosis | [4] |

| T24, EJ | Western Blot | Dose-dependent | Increased cleaved caspase-9, -3, and PARP | [4] |

| T24, EJ | Western Blot | Various | Increased LC3B-II/LC3B-I ratio, decreased p62 | [4] |

| T24, EJ | DCFH-DA Assay | Dose-dependent | Increased intracellular ROS generation | [4] |

| A549 (Lung), MCF-7 (Breast) | Apoptosis & Autophagy Assays | Not specified | Induced autophagy and apoptosis | [1] |

Table 2: In Vivo Efficacy of this compound (Vitamin K Analog) in a Bladder Cancer Xenograft Model

| Animal Model | Treatment Protocol | Tumor Volume Reduction | Survival Rate | Source |

| BALB/c nude mice with EJ cell xenografts | 10 mg/kg this compound | Significantly reduced compared to control | 85.7% (this compound) vs. 14.3% (control) | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture: Human bladder cancer cell lines (T24, EJ), a human lung cancer cell line (A549), and a human breast cancer cell line (MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

MTS Cell Viability Assay:

-

Seed cells in 96-well plates at a density of 1 × 10^4 cells/well and culture for 12 hours.

-

Treat cells with various concentrations of this compound for the desired time.

-

Add 20 µL of MTS solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

BrdU Cell Proliferation Assay:

-

Seed cells in 96-well plates at a density of 1 × 10^4 cells/well and culture for 12 hours.

-

Treat cells with this compound.

-

Add BrdU labeling solution and incubate for 2-4 hours.

-

Fix and denature the DNA according to the manufacturer's protocol.

-

Add anti-BrdU antibody and incubate.

-

Add a secondary antibody conjugated to a detection enzyme.

-

Add substrate and measure the absorbance.

Annexin V-FITC/PI Apoptosis Assay:

-

Treat T24 and EJ cells with the indicated concentrations of this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis:

-

Lyse this compound-treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk.

-

Incubate with primary antibodies against p62, LC3B, cleaved caspase-9, cleaved caspase-3, and PARP.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) kit.

Intracellular ROS Detection:

-

Treat T24 and EJ cells with various doses of this compound for 12 hours.

-

Stain the cells with 1 µM DCFH-DA for 30 minutes.

-

Measure intracellular ROS generation by flow cytometry.

In Vivo Xenograft Study:

-

Subcutaneously inject 1 × 10^7 EJ cells into the right flanks of BALB/c nude mice.

-

When tumors reach approximately 100 mm³, randomize mice into control and this compound treatment groups (n=7 per group).

-

Administer this compound at a dose of 10 mg/kg.

-

Monitor tumor size and survival of the mice.

Mandatory Visualizations

Section 2: P18 (Anticancer Peptide)

P18 is a novel anticancer peptide derived from Arhgdia, a Rho GDP dissociation inhibitor alpha.[2] It has demonstrated significant therapeutic potential, particularly against breast cancer, by inhibiting key cellular processes involved in tumor progression and metastasis.

Mechanism of Action

The peptide P18 exerts its anticancer effects by inhibiting the viability, migration, and invasion of breast cancer cells.[2][5] Mechanistically, P18 hinders the GTPase activity of RhoA and Cdc42 and downregulates the expression of oncoproteins such as Snail and Src.[1][2] This interference with crucial signaling pathways disrupts the cellular machinery required for cancer cell motility and invasion.

Data Presentation: In Vitro Efficacy

The anticancer activity of the P18 peptide has been evaluated in various breast cancer cell lines.

Table 3: In Vitro Efficacy of P18 Peptide on Breast Cancer Cells

| Cell Line | Assay | Concentration (µg/mL) | Observation | Source |

| MDA-MB-231, MDA-MB-436, MCF7 | MTT Assay | 5, 10, 15, 25 | Dose-dependent reduction in cell viability | [6][7][8] |

| MDA-MB-231 | Scratch Assay | 25 | Reduced cell motility | [6][7][8] |

| MDA-MB-231 | EdU Assay | 25 | Decreased cell proliferation | [6][7][8] |

| MDA-MB-231 | Transwell Invasion Assay | 25 | Decreased invasive properties | [6][7][8] |

| MDA-MB-436 | Scratch Assay | 25 | Reduced cell motility | [7][8] |

| MDA-MB-231 | Combination with Cisplatin/Taxol | P18 + Chemo | Significant reduction in IC50 of Cisplatin and Taxol | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture: Human breast cancer cell lines (MDA-MB-231, MDA-MB-436, MCF7) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

MTT-Based Cell Viability Assay:

-

Seed cells in 96-well plates.

-

Treat with P18 at concentrations of 5, 10, 15, and 25 µg/mL.

-

After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

Scratch-Based Motility Assay:

-

Grow cells to confluence in 6-well plates.

-

Create a "scratch" in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing 25 µg/mL of P18.

-

Capture images of the scratch at 0 and 24 hours.

-

Quantify the change in the cell-free area using image analysis software.

EdU-Based Proliferation Assay:

-

Treat cells with 25 µg/mL of P18.

-

Add EdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to label the incorporated EdU with a fluorescent azide.

-

Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.

Transwell Invasion Assay:

-

Coat the upper surface of transwell inserts with Matrigel.

-

Seed cells in the upper chamber in serum-free medium containing 25 µg/mL of P18.

-

Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invaded cells from the upper surface.

-

Fix and stain the invaded cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

Mandatory Visualizations

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. clyte.tech [clyte.tech]

- 3. mbl.edu [mbl.edu]

- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Apoptosis Induction by Ppm-18 in Bladder Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of Ppm-18, a novel analog of vitamin K, as a potent inducer of apoptosis in bladder cancer cells. The information presented is collated from peer-reviewed research, offering a comprehensive resource for professionals in oncology and drug development.

Executive Summary

This compound has been identified as a promising anti-cancer agent that effectively suppresses proliferation and induces programmed cell death (apoptosis) in bladder cancer cells.[1][2][3] Its mechanism of action is multifaceted, initiating a signaling cascade that involves the generation of reactive oxygen species (ROS), activation of AMP-activated protein kinase (AMPK), and subsequent modulation of key pathways including PI3K/AKT and mTORC1.[1][2] This culminates in the activation of the intrinsic apoptotic pathway and a form of autophagy that promotes cell death.[1] Both in vitro and in vivo studies have demonstrated the efficacy of this compound in reducing bladder cancer cell viability and tumor growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on bladder cancer cell lines T24 and EJ.

Table 1: Effect of this compound on Bladder Cancer Cell Viability (MTS Assay)

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| T24 | 0 | 24 | 100 |

| 5 | 24 | ~85 | |

| 10 | 24 | ~60 | |

| 15 | 24 | ~40 | |

| 15 | 0 | 100 | |

| 15 | 6 | ~80 | |

| 15 | 12 | ~60 | |

| 15 | 24 | ~40 | |

| EJ | 0 | 24 | 100 |

| 5 | 24 | ~80 | |

| 10 | 24 | ~55 | |

| 15 | 24 | ~35 | |

| 15 | 0 | 100 | |

| 15 | 6 | ~75 | |

| 15 | 12 | ~55 | |

| 15 | 24 | ~35 |

Data are approximated from graphical representations in the source literature.[4]

Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |

| T24 | 0 | ~5 |

| 5 | ~15 | |

| 10 | ~25 | |

| 15 | ~40 | |

| EJ | 0 | ~4 |

| 5 | ~12 | |

| 10 | ~20 | |

| 15 | ~35 |

Data are approximated from graphical representations in the source literature.[5]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)

| Cell Line | This compound Concentration (µM) | Depolarized Mitochondria (%) |

| T24 | 0 | ~5 |

| 10 | ~30 | |

| EJ | 0 | ~4 |

| 10 | ~25 |

Data are approximated from graphical representations in the source literature.[5]

Table 4: In Vivo Efficacy of this compound in Bladder Cancer Xenografts

| Treatment Group | Dosage | Tumor Volume Reduction | Survival Rate |

| Control | - | - | 14.3% |

| This compound | 10 mg/kg | Significant | 85.7% |

Source:[1]

Signaling Pathways

This compound induces apoptosis through a defined signaling cascade. The key pathways are illustrated below.

References

- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Core of Cellular Energy Sensing: A Technical Guide to Ppm-18 and AMPK Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which Ppm-18, a novel analog of vitamin K, activates the AMP-activated protein kinase (AMPK) signaling pathway. The information presented herein is synthesized from a foundational study on the anti-cancer effects of this compound in bladder cancer cells, offering valuable insights for researchers in oncology, cell biology, and drug development.

Executive Summary

This compound has been identified as a potent activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[1][2][3] The activation mechanism is initiated by the this compound-induced accumulation of intracellular reactive oxygen species (ROS).[1][2][3][4] This event triggers a signaling cascade where activated AMPK subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway.[1][2][3] The downstream consequences of this pathway modulation are the induction of autophagy and apoptosis, highlighting the therapeutic potential of this compound in oncology.[1][2][3] This guide will detail the signaling pathway, present the quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the core concepts through diagrams.

This compound-Mediated AMPK Signaling Pathway

This compound's primary mechanism of action on the AMPK pathway is indirect and initiated by the generation of oxidative stress. The sequence of events is as follows:

-

Induction of ROS: Treatment of cells with this compound leads to a notable accumulation of intracellular ROS.[1][2][3][4]

-

AMPK Activation: The increase in ROS acts as an upstream signal that leads to the phosphorylation and subsequent activation of AMPK.[1][3] The elimination of ROS with scavengers was shown to abrogate this compound-induced AMPK activation.[1][2][3][4]

-

Inhibition of Downstream Pathways: Activated AMPK exerts its downstream effects by phosphorylating key regulatory proteins. This includes the inhibition of the PI3K/AKT and mTORC1 signaling pathways, which are critical for cell growth and proliferation.[1][3]

-

Induction of Autophagy and Apoptosis: The inhibition of the mTORC1 pathway by activated AMPK is a primary trigger for the initiation of autophagy.[1][3] The culmination of these signaling events is the induction of both autophagy and apoptotic cell death.[1][2][3]

The following diagram illustrates the signaling cascade from this compound to the induction of apoptosis and autophagy.

Caption: this compound Signaling Pathway to Autophagy and Apoptosis.

Quantitative Data Summary

The effects of this compound on the AMPK signaling pathway were evaluated in T24 and EJ bladder cancer cell lines. The following tables summarize the observed changes in protein phosphorylation and cellular outcomes following treatment with this compound for 24 hours.

Table 1: Effect of this compound on Key Signaling Proteins in T24 and EJ Cells

| Target Protein | This compound Concentration (µM) | Observed Effect in T24 Cells | Observed Effect in EJ Cells |

| p-AMPK | 5 | Increased | Increased |

| 10 | Increased | Increased | |

| 20 | Markedly Increased | Markedly Increased | |

| p-mTORC1 | 5 | Decreased | Decreased |

| 10 | Decreased | Decreased | |

| 20 | Markedly Decreased | Markedly Decreased | |

| p-P70S6K | 5 | Decreased | Decreased |

| 10 | Decreased | Decreased | |

| 20 | Markedly Decreased | Markedly Decreased | |

| p-PI3K | 5 | Decreased | Decreased |

| 10 | Decreased | Decreased | |

| 20 | Markedly Decreased | Markedly Decreased | |

| p-AKT | 5 | Decreased | Decreased |

| 10 | Decreased | Decreased | |

| 20 | Markedly Decreased | Markedly Decreased |

Data are qualitatively summarized from Western blot analyses presented in Lu et al., 2021. "Increased" or "Decreased" indicates a change relative to the untreated control.[1]

Table 2: Effect of AMPK Inhibition on this compound-Induced Cellular Processes in T24 Cells

| Treatment | p-AMPK Level | Autophagy (LC3B expression) | Apoptosis (Cleaved Caspase-3, -9) |

| This compound (20 µM) | Increased | Increased | Increased |

| This compound (20 µM) + Compound C (5 µM) | Inhibited | Relieved | Relieved |

| This compound (20 µM) + AMPK siRNA | Inhibited | Relieved | Relieved |

Compound C is a pharmacological inhibitor of AMPK. Data are qualitatively summarized from Western blot analyses. "Relieved" indicates a reversal of the effect induced by this compound alone.[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blot Analysis of AMPK Pathway Proteins

This protocol is for the detection of changes in the phosphorylation status of AMPK and its downstream targets.

-

Cell Culture and Treatment:

-

Culture T24 or EJ bladder cancer cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and mix with Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-AMPK, AMPK, p-mTORC1, p-P70S6K, p-PI3K, p-AKT, and β-actin (as a loading control) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Measurement of Intracellular ROS

This protocol details the detection of ROS generation using a fluorescent probe.

-

Cell Preparation and Treatment:

-

Seed cells (e.g., T24 or EJ) in 12-well plates.

-

Treat the cells with the desired concentration of this compound for the specified duration.

-

For control experiments, pre-treat cells with a ROS scavenger, such as N-acetylcysteine (NAC), for 1-2 hours before adding this compound.

-

-

Staining with Fluorescent Probe:

-

After treatment, wash the cells with PBS.

-

Incubate the cells with a solution containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 10 µM in serum-free medium.

-

Incubate for 20-30 minutes at 37°C in the dark.

-

-

Analysis:

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

-

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow and logical relationships.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Logical Relationship of this compound's Mechanism of Action.

References

- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets of PPM-18

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The query "Ppm-18" is ambiguous. Scientific literature prominently features a compound designated This compound , a novel analog of vitamin K with demonstrated anti-cancer properties. In contrast, "this compound" as a distinct protein phosphatase is not clearly defined in the available research. The broader family of metal-dependent protein phosphatases is known as the PPM family (or PP2C).[1][2] This guide will focus on the cellular targets and mechanisms of the compound this compound , based on published research. A brief overview of the PPM phosphatase family is provided for clarity.

Introduction to the PPM Phosphatase Family

The PPM (Protein Phosphatase, Magnesium/Manganese-dependent) family, also known as PP2C, is a group of serine/threonine protein phosphatases.[1][3] These enzymes are characterized by their requirement for metal ions (Mg²⁺ or Mn²⁺) for their catalytic activity.[3] The PPM family is involved in a wide array of cellular processes, including the regulation of stress-activated protein kinase (SAPK) pathways, cell cycle control, and DNA damage response.[1][3] Notable members of this family include PPM1A (PP2Cα) and PPM1D (WIP1), which have been implicated in various diseases, including cancer.[3][4]

The Compound this compound: A Novel Vitamin K Analog

This compound is a recently identified analog of vitamin K.[5][6] Initially noted for its role in seizure suppression, recent studies have unveiled its potent anti-cancer activities, particularly in the context of bladder cancer.[5][6] This guide delves into the cellular and molecular targets of the compound this compound, summarizing the key findings, experimental approaches, and signaling pathways involved.

Cellular Effects of this compound in Bladder Cancer

This compound has been shown to significantly inhibit the proliferation of bladder cancer cells and induce programmed cell death through apoptosis.[5][6] Furthermore, it triggers autophagy, a cellular process of self-digestion, which in this context, promotes apoptotic cell death.[5][6]

Quantitative Data on the Efficacy of this compound

The anti-cancer effects of this compound have been quantified both in vitro and in vivo. The following tables summarize the key data from studies on bladder cancer cell lines (T24 and EJ) and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound on Bladder Cancer Cells

| Cell Line | IC₅₀ (µM) after 24h |

| T24 | ~15 |

| EJ | ~15 |

Data extracted from dose-response curves presented in the source literature.[5]

Table 2: In Vivo Anti-tumor Efficacy of this compound in a Bladder Cancer Xenograft Model

| Treatment Group | Dosage | Mean Tumor Volume Reduction | Survival Rate |

| Control | Vehicle | - | 14.3% |

| This compound | 10 mg/kg | Significant | 85.7% |

This table summarizes the reported outcomes of the in vivo study.[5]

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound is attributed to its ability to modulate several key signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which subsequently activates AMP-activated protein kinase (AMPK) and represses the PI3K/AKT/mTORC1 signaling cascade.[5][6]

References

- 1. Metal dependent protein phosphatase PPM family in cardiac health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-dependent protein phosphatase (PPM) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. phosphatome.net [phosphatome.net]

- 4. PPM1A is a RelA phosphatase with tumor suppressor-like activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ppm-18 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Topic: Ppm-18 Structure-Activity Relationship Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a novel synthetic analog of vitamin K, has emerged as a promising candidate in anticancer research. Exhibiting potent pro-apoptotic and anti-proliferative properties, its mechanism of action is primarily attributed to the induction of autophagy and apoptosis in cancer cells. This is mediated through the generation of reactive oxygen species (ROS) and subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascade and experimental workflows. The information herein is intended to facilitate further research and development of this compound and its analogs as effective therapeutic agents.

Introduction

This compound is a naphthoquinone derivative that has demonstrated significant anticancer activity, particularly in bladder cancer models. Its ability to selectively induce cell death in malignant cells while exhibiting lower toxicity in normal cells makes it an attractive subject for oncological drug discovery. The core of this compound's therapeutic potential lies in its capacity to modulate fundamental cellular processes, including cell proliferation, autophagy, and apoptosis. Understanding the relationship between its chemical structure and biological activity is paramount for optimizing its efficacy and developing next-generation analogs with enhanced therapeutic profiles.

Quantitative Data Presentation

While specific structure-activity relationship studies on a wide range of this compound analogs are not extensively available in the public domain, we can infer potential SAR from studies on related 1,4-naphthoquinone derivatives. The following table summarizes the cytotoxic activity (IC50) of a series of substituted 1,4-naphthoquinones against various cancer cell lines, providing a foundational understanding of how different functional groups on the naphthoquinone scaffold may influence anticancer potency.[1][2]

| Compound | R1 | R2 | R3 | DU-145 (IC50 µM) | MDA-MB-231 (IC50 µM) | HT-29 (IC50 µM) |

| PD9 | H | 2-Fluorophenylamino | H | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.2 |

| PD10 | H | 3-Fluorophenylamino | H | 1.2 ± 0.2 | 1.9 ± 0.3 | 1.5 ± 0.1 |

| PD11 | H | 4-Fluorophenylamino | H | 1.8 ± 0.5 | 2.5 ± 0.6 | 2.1 ± 0.4 |

| PD13 | H | 2-Chlorophenylamino | H | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.3 |

| PD14 | H | 3-Chlorophenylamino | H | 2.1 ± 0.3 | 2.8 ± 0.4 | 2.4 ± 0.2 |

| PD15 | H | 4-Chlorophenylamino | H | 1.9 ± 0.2 | 2.6 ± 0.3 | 2.2 ± 0.2 |

Data is representative of substituted 1,4-naphthoquinones and is intended to illustrate potential SAR trends for this compound analogs.[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium compound MTS into a colored formazan product that is soluble in cell culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Principle: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Protocol:

-

Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTS assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB substrate to develop a colored product.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

Western Blotting for Autophagy Markers

Western blotting is used to detect and quantify specific proteins involved in the autophagy pathway.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., LC3B, p62).

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells.

Principle: A single cell is allowed to grow into a colony, and the number of colonies formed is a measure of the cell's ability to undergo unlimited division.

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with the test compound for a specified duration.

-

Incubation: Remove the treatment and allow the cells to grow for 10-14 days, changing the medium as needed.

-

Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

Detection of Reactive Oxygen Species (ROS)

This assay measures the intracellular production of ROS.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Plating and Treatment: Plate cells and treat with the test compound.

-

Dye Loading: Load the cells with DCFH-DA and incubate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Signaling Pathways and Experimental Workflows

This compound Induced Signaling Pathway in Cancer Cells

The following diagram illustrates the proposed signaling cascade initiated by this compound in bladder cancer cells, leading to autophagy and apoptosis.

References

In Vitro Studies of Ppm-18: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro studies of Ppm-18, a novel analog of Vitamin K. The focus is on its anticancer effects observed in bladder cancer cell lines, detailing the molecular pathways, quantitative data from key experiments, and the methodologies employed.

Core Findings: this compound's Anticancer Mechanism

In vitro research has identified this compound as a potent inducer of autophagy and apoptosis in bladder cancer cells.[1][2][3] The primary mechanism of action involves the generation of intracellular reactive oxygen species (ROS), which triggers a signaling cascade that ultimately leads to programmed cell death.[1][2][3]

This compound Signaling Pathway

The key signaling pathway initiated by this compound in bladder cancer cells is characterized by the activation of AMP-activated protein kinase (AMPK) and the concurrent suppression of the PI3K/AKT/mTORC1 axis.[1][2][3] This dual action disrupts cellular homeostasis and promotes catabolic processes (autophagy) and apoptosis.

Diagram of the this compound Signaling Pathway in Bladder Cancer Cells:

Caption: this compound stimulates ROS production, leading to the activation of AMPK and inhibition of the PI3K/AKT/mTORC1 pathway, which culminates in autophagy and apoptosis.

Quantitative Data Summary

The following tables present a summary of the quantitative results from in vitro experiments conducted on the human bladder cancer cell lines T24 and EJ, following treatment with this compound.

Table 1: Effect of this compound on Cell Viability (48h Treatment)

| Cell Line | This compound Concentration (µM) | Inhibition of Cell Viability (%) |

|---|---|---|

| T24 | 5 | 14.7 |

| 10 | 37.9 | |

| 20 | 61.3 | |

| EJ | 5 | 19.9 |

| 10 | 44.6 |

| | 20 | 68.5 |

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

| Cell Line | This compound Concentration (µM) | Reduction in BrdU Incorporation (%) |

|---|---|---|

| T24 | 10 | 41.8 |

| 20 | 70.6 | |

| EJ | 10 | 48.3 |

| | 20 | 76.1 |

Table 3: Induction of Apoptosis by this compound (48h Treatment)

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|---|

| T24 | 10 | 15.8 |

| 20 | 35.1 | |

| EJ | 10 | 18.2 |

| | 20 | 40.3 |

Experimental Protocols

This section details the methodologies for the key in vitro assays used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay colorimetrically measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Workflow for MTT Assay:

Caption: A stepwise workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate T24 or EJ cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (BrdU Incorporation)

This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.

Protocol:

-

Cell Seeding and Treatment: Plate cells on coverslips in a 24-well plate and treat with this compound for 48 hours.

-

BrdU Labeling: Add 10 µM BrdU to the culture medium and incubate for 2 hours.

-

Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, followed by DNA denaturation with 2N HCl.

-

Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently-labeled secondary antibody.

-

Visualization: Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

-

Quantification: Determine the percentage of BrdU-positive cells from multiple fields of view.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: Treat the cells with this compound for the desired duration.

-

Incubation: Culture the cells for 10-14 days until visible colonies form.

-

Fixation and Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Counting: Wash the plates, air dry, and count the number of colonies containing at least 50 cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the this compound signaling pathway.

Protocol:

-

Protein Extraction: Lyse the treated cells and quantify the total protein concentration.

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, LC3-II) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

References

- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]

- 3. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response [mdpi.com]

Early Research Unveils Therapeutic Potential of Ppm-18 in Bladder Cancer: A Technical Guide

For Immediate Release

Wuhan, China – Early preclinical research has identified Ppm-18, a novel analog of vitamin K, as a promising therapeutic candidate for bladder cancer. A seminal study demonstrates that this compound effectively suppresses the proliferation of bladder cancer cells and induces programmed cell death through a distinct signaling pathway, offering a potential new avenue for treatment. This in-depth technical guide provides a comprehensive overview of the core findings for researchers, scientists, and drug development professionals.

Abstract

This technical guide summarizes the early-stage research on the therapeutic potential of this compound, a vitamin K analog, in the context of bladder cancer. The document outlines the compound's mechanism of action, detailing its role in inducing apoptosis and autophagy in cancer cells through the modulation of the ROS-AMPK-mTORC1 signaling pathway. It presents key quantitative data from in vitro and in vivo studies in structured tables and provides detailed experimental protocols for the pivotal assays conducted. Furthermore, this guide includes mandatory visualizations of the signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Bladder cancer remains a significant global health challenge. Current treatment modalities, while effective to an extent, are often associated with significant side effects and the development of resistance. The exploration of novel therapeutic agents with unique mechanisms of action is therefore of paramount importance. This compound, a synthetic analog of vitamin K, has emerged from early research as a compound of interest with potent anti-cancer properties specifically against bladder cancer cells.[1][2] This guide delves into the foundational research that has illuminated its therapeutic potential.

Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its anti-cancer effects by triggering two key cellular processes that lead to cell death: apoptosis (programmed cell death) and autophagy (a cellular recycling process that can also lead to cell death).[1][2] The underlying mechanism is initiated by the generation of Reactive Oxygen Species (ROS), which are highly reactive molecules that can cause cellular damage.[1][2]

The increased ROS levels activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[1][2] AMPK activation, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] The suppression of the mTORC1 pathway is a key trigger for the initiation of autophagy. Concurrently, the activation of the AMPK pathway also promotes apoptosis.[1][2]

Signaling Pathway Diagram

Caption: this compound signaling pathway in bladder cancer cells.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound on bladder cancer cell lines were quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the T24 and EJ bladder cancer cell lines.

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

| T24 | 18.36 ± 1.28 | 13.57 ± 1.13 |

| EJ | 21.15 ± 1.36 | 16.23 ± 1.25 |

| Table 1: IC50 values of this compound in bladder cancer cell lines. |

Furthermore, the induction of apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

| Cell Line | This compound (µM) | Apoptotic Cells (%) |

| T24 | 0 | 5.2 ± 0.8 |

| 10 | 15.6 ± 1.5 | |

| 20 | 35.2 ± 2.1 | |

| EJ | 0 | 4.8 ± 0.6 |

| 10 | 13.8 ± 1.2 | |

| 20 | 31.5 ± 1.9 | |

| Table 2: Percentage of apoptotic cells after 24h treatment with this compound. |

In an in vivo setting, the therapeutic potential of this compound was evaluated in a bladder cancer xenograft model using nude mice.

| Treatment Group | Dose | Tumor Volume Reduction (%) | Survival Rate (%) |

| Control | Vehicle | - | 14.3 |

| This compound | 10 mg/kg | 68.4 | 85.7 |

| Table 3: In vivo efficacy of this compound in a bladder cancer xenograft model.[1] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

The viability of bladder cancer cells following treatment with this compound was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: T24 and EJ cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Treatment: Cells were treated with various concentrations of this compound (0, 5, 10, 20, 40 µM) for 24 or 48 hours.

-

MTS Reagent Addition: 20 µL of MTS reagent was added to each well.

-

Incubation: The plates were incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

Apoptosis was detected using the Annexin V-FITC Apoptosis Detection Kit.

-

Cell Treatment: T24 and EJ cells were treated with this compound (0, 10, 20 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells were analyzed by flow cytometry.

In Vivo Xenograft Study

-

Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.

-

Tumor Cell Implantation: 5 × 10⁶ T24 cells were subcutaneously injected into the right flank of each mouse.

-

Treatment Initiation: When the tumor volume reached approximately 100 mm³, the mice were randomly divided into a control group and a this compound treatment group.

-

Drug Administration: The this compound group received intraperitoneal injections of this compound at a dose of 10 mg/kg every other day.[1] The control group received vehicle injections.

-

Monitoring: Tumor volume and body weight were measured every two days.

-

Endpoint: The experiment was terminated after a predefined period, and tumors were excised for further analysis. Survival rates were also monitored.[1]

Experimental Workflow Diagram

Caption: General experimental workflow for this compound evaluation.

Conclusion

The early research on this compound provides a strong preclinical rationale for its further development as a therapeutic agent for bladder cancer. The compound's ability to induce both apoptosis and autophagy through the ROS-AMPK-mTORC1 pathway represents a novel mechanism of action that could be effective against bladder cancer cells.[1][2] The presented quantitative data and detailed experimental protocols offer a solid foundation for subsequent research and drug development efforts. Further studies are warranted to explore the full therapeutic potential of this compound, including its safety profile and efficacy in more complex preclinical models.

References

- 1. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]

- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PPM-18 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPM-18 is a novel synthetic analog of vitamin K that has demonstrated significant potential in cancer research.[1][2] Primarily investigated for its anti-cancer properties, this compound has been shown to effectively suppress cell proliferation and induce programmed cell death in various cancer cell lines, with a particular focus on bladder cancer.[1][2] Its mechanism of action involves the induction of oxidative stress, leading to the activation of critical signaling pathways that culminate in apoptosis and autophagy.[1][2] These characteristics make this compound a compound of interest for drug development and cancer biology research.

These application notes provide a comprehensive overview of this compound and detailed protocols for its use in cell culture experiments, intended to guide researchers in exploring its therapeutic potential.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism. The core of its activity lies in the generation of Reactive Oxygen Species (ROS), which triggers a cascade of downstream cellular events.[1][2]

The key signaling pathways modulated by this compound are:

-

AMPK Activation: this compound treatment leads to an increase in intracellular ROS, which in turn activates AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial energy sensor in cells that, when activated, initiates processes to conserve energy and promote cell survival under stress. However, in the context of this compound treatment, its activation contributes to the induction of both autophagy and apoptosis.[1][2]

-

Inhibition of PI3K/AKT/mTORC1 Pathway: Concurrently with AMPK activation, this compound suppresses the prosurvival PI3K/AKT/mTORC1 signaling pathway.[1][2] This pathway is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Its inhibition by this compound further contributes to the observed anti-cancer effects.

-

Induction of Autophagy and Apoptosis: The dual effect of AMPK activation and PI3K/AKT/mTORC1 inhibition by this compound leads to the induction of both autophagy and apoptosis.[1][2] Autophagy, a cellular recycling process, is initiated, and apoptosis, or programmed cell death, is triggered, resulting in the elimination of cancer cells.[1][2]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on this compound in bladder cancer cell lines (T24 and EJ). This data can serve as a starting point for designing experiments with other cancer cell lines.

| Parameter | Cell Line | Concentration/Time | Observed Effect | Reference |

| Cell Viability | T24, EJ | 10 µM this compound for 24h | Significant reduction in cell viability | [1] |

| Cell Proliferation (BrdU) | T24, EJ | Indicated concentrations | Inhibition of BrdU incorporation | [1] |

| Colony Formation | T24, EJ | 12h treatment | Hampered cellular colony formation | [1] |

| Autophagy Induction | T24, EJ | 10 µM this compound for 18h | Formation of autophagosomes | [1] |

| Apoptosis Induction | T24, EJ | 10 µM this compound for 24h | Increased apoptotic cell population | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT or WST-1)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Cayman Chemical Company or equivalent)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

-

Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT/WST-1 Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well or 12-well plates

-

Methanol

-

Crystal Violet solution (0.5% w/v in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells per well) in 6-well or 12-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 12 or 24 hours).[1]

-

Recovery: After the treatment period, remove the this compound containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.

-

Fixation and Staining:

-

Carefully remove the medium and wash the wells with PBS.

-

Fix the colonies with ice-cold methanol for 15 minutes.

-

Remove the methanol and allow the plates to air dry.

-

Stain the colonies with Crystal Violet solution for 20-30 minutes at room temperature.

-

-

Washing and Imaging: Gently wash the plates with water to remove excess stain and allow them to air dry. Image the plates using a scanner or camera.

-

Quantification: Count the number of colonies (manually or using software like ImageJ) and analyze the size of the colonies.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

-

Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-